Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride
Description
Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride is a bicyclic organic compound with a fused bicyclo[2.2.2]octane scaffold. Its molecular formula is C₉H₁₆ClNO₂, with a molecular weight of 205.69 g/mol and CAS number 2306265-63-2 . The structure comprises a six-membered bicyclic system with a nitrogen atom (azabicyclo) and a methyl ester group at position 1, protonated as a hydrochloride salt. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological and metabolic disorders .
Properties
IUPAC Name |
methyl 2-azabicyclo[2.2.2]octane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-4-2-7(3-5-9)6-10-9;/h7,10H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHQTUUWJAIWKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)CN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243516-30-3 | |
| Record name | methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride can be achieved through various methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities . The reaction conditions are typically mild and operationally simple, making it an attractive method for large-scale production.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted bicyclic compounds
Scientific Research Applications
Synthetic Routes
The synthesis of methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride can be achieved through several methods:
- Cyclization Reactions : Starting from suitable amines and alkenes, cycloaddition reactions can form the bicyclic structure.
- Esterification : This involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst to introduce the ester group.
- Formation of Hydrochloride Salt : The free base reacts with hydrochloric acid to yield the hydrochloride salt.
Industrial Production
In industrial settings, continuous flow reactors and automated systems are often utilized to enhance efficiency and scalability. Optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for achieving high yields and purity.
Medicinal Chemistry
This compound serves as a key intermediate in synthesizing complex organic molecules and exploring new therapeutic avenues. Its unique structure allows for modifications that can lead to compounds with diverse biological activities.
Research indicates that this compound exhibits several potential biological activities:
- Anticholinergic Properties : It has been studied for its potential effects on cholinergic activity, which could be beneficial in treating conditions related to excessive cholinergic stimulation.
- Neuroprotective Effects : Preliminary studies suggest neuroprotective benefits, indicating potential applications in neurodegenerative diseases.
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties, warranting further investigation into their efficacy against resistant strains.
Applications in Drug Development
Given its biological activity, this compound is being investigated as a lead compound for developing new drugs targeting metabolic disorders. Specifically, it has been noted for its inhibition of ELOVL6, suggesting applications in treating obesity and related metabolic syndromes.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate | Structure | ELOVL6 inhibitor |
| Methyl (1R,4S,6S)-2-azabicyclo[2.2.2]octane-6-carboxylate | Structure | Potential ELOVL6 inhibitor |
| Racemic 1,4,6-substituted azabicyclo compounds | Structure | Diverse biological properties |
Pharmacokinetic Studies
A study involving Sprague-Dawley rats assessed the bioavailability of related compounds after oral administration, revealing insights into their absorption and distribution characteristics.
Antimicrobial Efficacy
Research demonstrated that derivatives of methyl 2-azabicyclo[2.2.2]octane-1-carboxylate exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria, highlighting their potential therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. This compound may act as an agonist or antagonist at various receptors, modulating their signaling pathways and resulting in specific biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues within the Bicyclo[2.2.2]octane Family
Table 1: Key Structural and Commercial Comparisons
Key Differences :
- Substituent Position: The target compound has a methyl ester at position 1, whereas analogues like ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate feature substituents at positions 2 or 3. Positional differences influence steric effects and reactivity in synthesis .
Comparison with Bicyclo[2.2.1] and Bicyclo[3.2.0] Derivatives
Table 2: Ring System and Pharmacological Relevance
Key Differences :
- Ring Strain : Bicyclo[2.2.1] systems exhibit higher strain than [2.2.2], affecting stability and reactivity. For example, 2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid is more reactive in nucleophilic substitutions due to strain .
- Heteroatoms : The 4-thia-1-azabicyclo[3.2.0]heptane in mezlocillin derivatives contains sulfur, enhancing β-lactamase resistance in antibiotics .
Physical and Pharmacological Properties
- Crystallinity : this compound meets pharmacopeial crystallinity standards, ensuring batch consistency .
- Solubility : The hydrochloride salt form enhances aqueous solubility compared to neutral bicyclo[2.2.1] analogues .
- Biological Activity : Bicyclo[2.2.2] derivatives are preferred in CNS drug design due to their rigidity and ability to cross the blood-brain barrier, unlike bicyclo[3.2.0] antibiotics that target bacterial cell walls .
Biological Activity
Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride, also known as a bicyclic compound with significant pharmacological potential, has garnered attention for its biological activity, particularly in the context of metabolic regulation and therapeutic applications. This article provides an overview of the compound’s biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure that includes a nitrogen atom, contributing to its unique chemical properties. The molecular formula is CHClNO, with a molecular weight of approximately 171.23 g/mol. The presence of the carboxylate group enhances its reactivity and potential biological activity .
Research indicates that this compound acts primarily as an inhibitor of long-chain fatty acid elongase 6 (ELOVL6) , an enzyme involved in lipid metabolism. This inhibition suggests a role in regulating metabolic pathways related to obesity and lipid disorders . The compound's ability to modulate enzyme activity positions it as a candidate for therapeutic interventions in metabolic diseases.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- ELOVL6 Inhibition : A study demonstrated that this compound effectively inhibits ELOVL6, leading to altered lipid profiles in cellular models . This finding indicates potential applications in managing obesity-related conditions.
- Pharmacokinetics : In vivo studies have shown that compounds with similar bicyclic structures exhibit significant brain penetration and favorable pharmacokinetic profiles, which are critical for central nervous system-targeted therapies .
- Comparative Analysis : A comparative study highlighted the unique stereochemistry of this compound, distinguishing it from other bicyclic compounds that may not exhibit the same level of ELOVL6 inhibition or therapeutic potential .
Applications in Drug Development
Given its biological activity, this compound is being investigated as a lead compound for developing new drugs targeting metabolic disorders:
- Pharmaceutical Research : The compound serves as a valuable building block in synthesizing complex organic molecules and exploring new therapeutic avenues .
- Potential Therapeutics : Its inhibition of ELOVL6 suggests possible applications in treating conditions like obesity and related metabolic syndromes .
Comparative Biological Activity Table
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate | Structure | ELOVL6 inhibitor |
| Methyl (1R,4S,6S)-2-azabicyclo[2.2.2]octane-6-carboxylate | Structure | Potential ELOVL6 inhibitor |
| Racemic 1,4,6-substituted azabicyclo compounds | Structure | Diverse biological properties |
Q & A
Q. How are contradictions in crystallographic data addressed for polymorphic forms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
